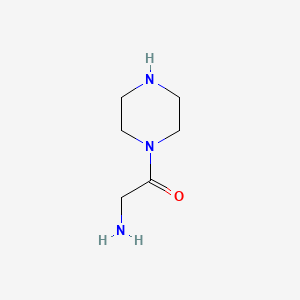

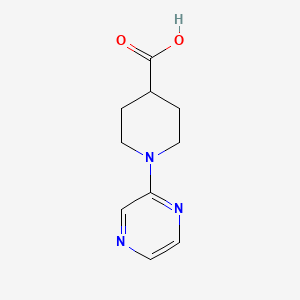

1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

Overview

Description

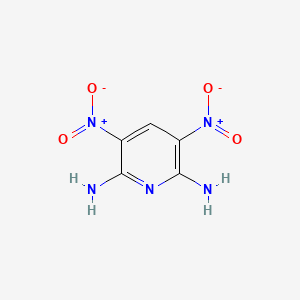

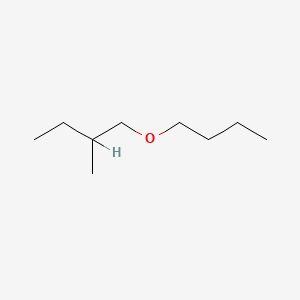

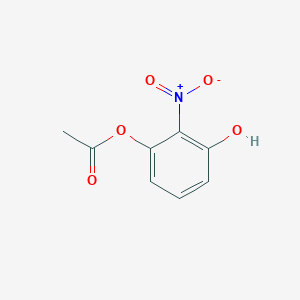

The compound "1-(Pyrazin-2-yl)piperidine-4-carboxylic acid" is a nitrogenous heterocyclic compound that features both pyrazine and piperidine rings. This compound is structurally related to various compounds discussed in the provided papers, which include derivatives of pyrazine and piperidine utilized in the synthesis of pharmaceuticals and materials with potential physiological activity.

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions or stepwise procedures. For instance, the synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives involves the reaction of acid chloride with 2,3-diaminopyridine, yielding good yields and demonstrating the reactivity of pyrazole carboxylic acids with aminopyridines . Similarly, a one-step synthesis of 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans is achieved through a three-component condensation involving 4-piperidinones, showcasing the synthetic utility of piperidine derivatives . Additionally, piperazine, a compound structurally similar to piperidine, has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives, indicating the potential for piperidine derivatives to be involved in similar catalytic processes .

Molecular Structure Analysis

The molecular structure of compounds related to "1-(Pyrazin-2-yl)piperidine-4-carboxylic acid" has been elucidated using various spectroscopic techniques and theoretical calculations. For example, the structure of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was confirmed by FT-IR, NMR, MS, and X-ray diffraction, and further analyzed using density functional theory (DFT) . These studies provide insights into the electronic and spatial configuration of the molecules, which are essential for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrazine and piperidine derivatives is highlighted in several studies. The functionalization reactions of pyrazole carboxylic acids demonstrate the ability to form amides and imidazo[4,5-b]pyridine derivatives . Moreover, the synthesis of Crizotinib, an anticancer drug, involves a key intermediate with a pyrazolyl piperidine structure, indicating the importance of such scaffolds in medicinal chemistry . The regioselective synthesis of novel heterocyclic amino acids, including pyrazole-4-carboxylates with piperidine moieties, further exemplifies the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine and piperidine derivatives are influenced by their molecular structure. The electrochemical synthesis of spiro-piperidine-pyrazole derivatives is noted to be more regioselective and yields analytically pure products, suggesting the influence of electronic factors on the reaction outcomes . The differential cocrystallization behavior of pyrazine carboxamides with antitubercular drug pyrazinoic acid indicates the role of molecular interactions in the solid-state properties of these compounds . Furthermore, the recurrence of a specific supramolecular synthon in the crystal structures of pyrazinecarboxylic acids underscores the predictability of intermolecular interactions based on molecular features .

Scientific Research Applications

Cancer Treatment

- Compounds related to 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid, such as Aurora kinase inhibitors, are being explored for their potential in treating cancer. Specifically, derivatives of this compound have shown to inhibit Aurora A, a protein associated with the progression of cancer (ロバート ヘンリー,ジェームズ, 2006).

Inhibition of Adhesion Molecules

- Novel derivatives of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid have demonstrated potent inhibitory activity on adhesion molecules like intercellular adhesion molecule-1 (ICAM-1). These molecules play a critical role in inflammatory processes, suggesting potential applications in treating inflammatory diseases (Kaneko et al., 2004).

Supramolecular Synthons in Crystal Engineering

- The carboxylic acid group in compounds like 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid forms various hydrogen bonds, which are crucial for self-assembly in crystal structures. This understanding is significant for future crystal engineering strategies, particularly in designing materials with specific properties (Vishweshwar et al., 2002).

Crystal Structure Analysis

- Research on compounds like 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid aids in understanding the crystal structures of various compounds. For example, studies on isonipecotamide salts with heteroaromatic carboxylic acids, including pyrazine-2,3-dicarboxylic acid, help in comprehending hydrogen-bonding patterns which are vital for developing new materials (Smith & Wermuth, 2012).

Pharmaceutical Synthesis

- The synthesis of new compounds using 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid derivatives plays a significant role in the pharmaceutical industry. For instance, the creation of novel fluoroquinolones for combatting Mycobacterium tuberculosis involved derivatives of this compound (Shindikar & Viswanathan, 2005).

Mechanism of Action

Target of Action

Similar compounds have been reported to selectively inhibit the enzyme cox-2 , which plays a crucial role in inflammation and pain.

Mode of Action

If it acts like similar compounds, it may bind to the active site of its target enzyme, thereby inhibiting its function .

Biochemical Pathways

If it acts similarly to related compounds, it may affect the cyclooxygenase pathway, leading to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .

Result of Action

If it acts like similar compounds, it may lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

properties

IUPAC Name |

1-pyrazin-2-ylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-1-5-13(6-2-8)9-7-11-3-4-12-9/h3-4,7-8H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAFIGZHASGILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362958 | |

| Record name | 1-pyrazin-2-ylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrazin-2-yl)piperidine-4-carboxylic acid | |

CAS RN |

606104-21-6 | |

| Record name | 1-pyrazin-2-ylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrazin-2-yl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Acetyl(methyl)amino]propanoic acid](/img/structure/B1332143.png)